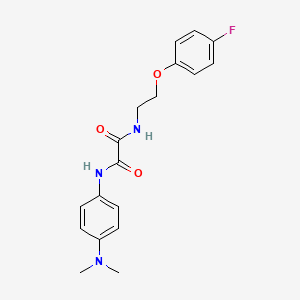
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, with the CAS number 903306-79-6, is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C23H30FN5O2
Molecular Weight : 427.5 g/mol
Structure : The compound features a dimethylamino group and a fluorophenoxy group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Histone Deacetylases (HDACs) : Preliminary studies suggest that this compound may act as an HDAC inhibitor, which can lead to increased acetylation of histones and subsequent modulation of gene expression associated with cell cycle regulation and apoptosis .
- Cell Cycle Arrest and Apoptosis Induction : In vitro studies indicate that compounds with similar structural motifs can induce G1 phase arrest and apoptosis in cancer cell lines, suggesting a potential mechanism for antitumor activity .
Biological Activity Data
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to increase acetyl-histone H3 levels correlated with enhanced apoptosis rates.
-
Xenograft Models
- In vivo experiments using SKM-1 xenograft models revealed that oral administration of the compound led to substantial tumor regression compared to controls. Notably, the compound showed improved efficacy in models with intact immune systems, highlighting its potential as an immunotherapeutic agent .
- Comparative Analysis with Other Compounds
Propriétés
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-22(2)15-7-5-14(6-8-15)21-18(24)17(23)20-11-12-25-16-9-3-13(19)4-10-16/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNDNPSFNLIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













